Cas no 2460751-23-7 (3-bromoimidazo1,2-apyridin-6-amine dihydrochloride)

3-bromoimidazo1,2-apyridin-6-amine dihydrochloride structure
2460751-23-7 structure
Product Name:3-bromoimidazo1,2-apyridin-6-amine dihydrochloride
CAS No:2460751-23-7
MF:C7H8BrCl2N3
MW:284.968518257141
MDL:MFCD32702688
CID:5670983
PubChem ID:154810479
Update Time:2025-05-26

3-bromoimidazo1,2-apyridin-6-amine dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-Bromoimidazo[1,2-a]pyridin-6-amine;dihydrochloride
    • EN300-26870262
    • 3-bromoimidazo[1,2-a]pyridin-6-amine dihydrochloride
    • 2460751-23-7
    • Imidazo[1,2-a]pyridin-6-amine, 3-bromo-, hydrochloride (1:2)
    • 3-bromoimidazo1,2-apyridin-6-amine dihydrochloride
    • MDL: MFCD32702688
    • Inchi: 1S/C7H6BrN3.2ClH/c8-6-3-10-7-2-1-5(9)4-11(6)7;;/h1-4H,9H2;2*1H
    • InChI Key: GJUMYJHPCWVPOX-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C2C=CC(=CN21)N.Cl.Cl

Computed Properties

  • Exact Mass: 282.92787g/mol
  • Monoisotopic Mass: 282.92787g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 153
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.3Ų

3-bromoimidazo1,2-apyridin-6-amine dihydrochloride Pricemore >>

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Additional information on 3-bromoimidazo1,2-apyridin-6-amine dihydrochloride

3-Bromoimidazo[1,2-a]pyridin-6-amine Dihydrochloride: A Comprehensive Overview

3-Bromoimidazo[1,2-a]pyridin-6-amine dihydrochloride is a compound with the CAS number 2460751-23-7, and it has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of imidazopyridines, which are known for their unique structural properties and potential applications in drug development. The molecule consists of a pyridine ring fused with an imidazole ring, substituted with a bromine atom at the 3-position and an amino group at the 6-position. The dihydrochloride salt form indicates that the compound exists as a zwitterion, which is a common feature in many pharmaceutically active agents.

The synthesis of 3-bromoimidazo[1,2-a]pyridin-6-amine dihydrochloride involves a series of carefully designed organic reactions. Recent studies have focused on optimizing the synthesis pathway to enhance yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate the reaction process while maintaining high product quality. This approach not only reduces reaction time but also minimizes the formation of unwanted byproducts, making it more suitable for large-scale production.

One of the most promising applications of 3-bromoimidazo[1,2-a]pyridin-6-amine dihydrochloride lies in its potential as a lead compound for drug discovery. The imidazopyridine scaffold is known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Recent research has highlighted its ability to inhibit key enzymes involved in inflammatory pathways, making it a potential candidate for treating chronic inflammatory diseases such as arthritis and inflammatory bowel disease.

In addition to its pharmacological applications, 3-bromoimidazo[1,2-a]pyridin-6-amine dihydrochloride has also been investigated for its electronic properties. The fused ring system contributes to its aromaticity and conjugation, which are essential for applications in materials science. Researchers have explored its use as a building block for constructing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). These applications leverage the compound's ability to absorb and emit light efficiently, making it a valuable component in optoelectronic devices.

The pharmacokinetic profile of 3-bromoimidazo[1,2-a]pyridin-6-amine dihydrochloride has been extensively studied to evaluate its suitability as an oral drug delivery candidate. Studies indicate that the compound exhibits moderate bioavailability and favorable absorption characteristics in preclinical models. However, further research is required to optimize its pharmacokinetic properties for clinical use.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of 3-bromoimidazo[1,2-a]pyridin-6-amine dihydrochloride to various therapeutic targets with high accuracy. Molecular docking studies have revealed potential interactions with G-protein coupled receptors (GPCRs) and kinase enzymes, suggesting its role in modulating cellular signaling pathways. These findings have opened new avenues for exploring its therapeutic potential in treating conditions such as cancer and neurodegenerative diseases.

In conclusion, 3-bromoimidazo[1,2-a]pyridin-6-amine dihydrochloride is a versatile compound with diverse applications across multiple scientific disciplines. Its unique structural features make it an attractive candidate for both pharmaceutical and materials science research. As ongoing studies continue to uncover new insights into its properties and mechanisms of action, this compound holds great promise for contributing to advancements in medicine and technology.

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